molecular formula C15H16O5 B12873849 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate

1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate

Cat. No.: B12873849
M. Wt: 276.28 g/mol
InChI Key: IPBOISVEVUERBN-ABLWVSNPSA-N
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Description

1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with a complex structure that includes a cyclopentane ring substituted with benzyl and methyl groups, as well as oxo and dicarboxylate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which is functionalized through a series of reactions including alkylation, oxidation, and esterification. The benzyl group is introduced via a Friedel-Crafts alkylation, while the oxo group is typically added through oxidation reactions using reagents like potassium permanganate or chromium trioxide. The dicarboxylate groups are introduced through esterification reactions using alcohols and acid chlorides under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate hydrogenation steps, while automated systems control reaction conditions like temperature, pressure, and pH to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the ester groups to alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of various substituted cyclopentane derivatives

Scientific Research Applications

1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group can enhance lipophilicity, facilitating membrane permeability and improving bioavailability. The oxo and dicarboxylate groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate is unique due to its specific combination of functional groups and its cyclopentane core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

2-O-benzyl 1-O-methyl (2S)-4-oxocyclopentane-1,2-dicarboxylate

InChI

InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3/t12?,13-/m0/s1

InChI Key

IPBOISVEVUERBN-ABLWVSNPSA-N

Isomeric SMILES

COC(=O)C1CC(=O)C[C@@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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